7-Methoxy-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
7-Methoxy-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Quinoxaline Derivative: The initial step involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring.
Piperidine Introduction: The quinoxaline derivative is then reacted with piperidine under suitable conditions to introduce the piperidine moiety.
Quinazolinone Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the quinazolinone ring, followed by methoxylation to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoxaline or quinazolinone rings.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can have different biological activities.
Scientific Research Applications
7-Methoxy-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors.
Quinoxaline Derivatives: Compounds such as quinoxaline-2-carboxylate, which have antimicrobial properties.
Uniqueness
7-Methoxy-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of quinoxaline and quinazolinone moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H23N5O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
7-methoxy-3-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C23H23N5O2/c1-30-17-6-7-18-21(12-17)25-15-28(23(18)29)14-16-8-10-27(11-9-16)22-13-24-19-4-2-3-5-20(19)26-22/h2-7,12-13,15-16H,8-11,14H2,1H3 |
InChI Key |
KAHHIXXBOWIPKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
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